Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves several steps. One common method includes the reaction of dimethylamine with a suitable precursor under controlled conditions . The reaction typically requires a solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it may be used in studies involving enzyme interactions and metabolic pathways . Additionally, it is used in various industrial processes, including the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate can be compared to other similar compounds, such as cyanoacetamides and other pyrimidine derivatives . These compounds share similar structural features and chemical properties but may differ in their specific applications and biological activities . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C10H15N3O3/c1-6-7(5-8(14)16-4)9(15)12-10(11-6)13(2)3/h5H2,1-4H3,(H,11,12,15) |
InChI Key |
FPFGHDFNFOHIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N(C)C)CC(=O)OC |
Origin of Product |
United States |
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